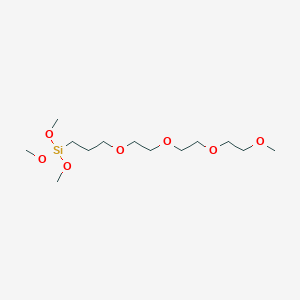

Methoxytriethyleneoxypropyltrimethoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methoxytriethyleneoxypropyltrimethoxysilane is an organosilane, which consists of carbon, hydrogen, and silicon atoms . It is relatively inexpensive, readily available, and has a wide range of applications . It has low toxicity, making it safe to use in the laboratory .

Synthesis Analysis

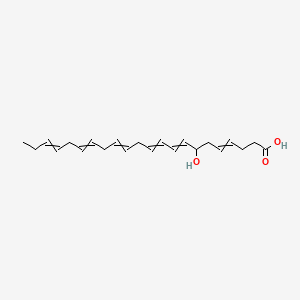

Methoxytriethyleneoxypropyltrimethoxysilane can be synthesized by different methods. The most common method is to react trimethoxysilane with ethylene oxide and propylene oxide in the presence of a catalyst . The reaction produces a mixture of the target compound and other organosilicon compounds .Molecular Structure Analysis

The molecular formula of Methoxytriethyleneoxypropyltrimethoxysilane is C13H30O7Si . It contains a total of 50 bonds, including 20 non-H bonds, 16 rotatable bonds, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis

Methoxytriethyleneoxypropyltrimethoxysilane is a colorless liquid with a mild odor . It has a molecular weight of 326.46 g/mol . Its boiling point is 140°C at 0.2mmHg, and it has a density of 1.163 g/mL . It is slightly soluble in water at 25°C .Applications De Recherche Scientifique

Cross-Linking Agent in Polymers

Methoxytriethyleneoxypropyltrimethoxysilane can form covalent bonds with the polymer chains, creating a three-dimensional structure that is more resistant to degradation . This makes it a valuable cross-linking agent in polymers .

Lubricant

This compound provides the abilities of reducing friction between surfaces . It can be used as a lubricant in many applications, allowing for smoother operation .

Surfactant

Methoxytriethyleneoxypropyltrimethoxysilane can reduce the surface tension of liquids . As a surfactant, it allows liquids to spread more easily .

Fuel Additive

It can act as a fuel additive to increase the combustion efficiency of fuels and improve fuel economy .

Application in Li-ion Batteries

In recent years, Methoxytriethyleneoxypropyltrimethoxysilane has been confirmed as a novel multifunctional electrolyte additive that can effectively stabilize the interface of both Ni-rich layered LiNi 0.85 Co 0.1 Mn 0.05 O 2 (NCM851005) cathode and graphite anode in a full-cell . This is because it forms a stable and thin surface protective film on the NCM851005, which effectively reduces crack formation, metal-dissolution, and structural degradation of the cathode .

Enhancing Adhesive Properties

Methoxytriethyleneoxypropyltrimethoxysilane can enhance adhesive properties . It strengthens the bond between organic and inorganic materials .

Improving Surface Wetting

This compound can improve surface wetting . This property is beneficial in various applications, including coatings and composites .

Applications in Electronics and Biomaterials

Due to its unique properties, Methoxytriethyleneoxypropyltrimethoxysilane finds applications in the field of electronics and biomaterials .

Safety and Hazards

Methoxytriethyleneoxypropyltrimethoxysilane is classified as a combustible liquid and can cause serious eye irritation . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Orientations Futures

Propriétés

IUPAC Name |

trimethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O7Si/c1-14-7-8-19-11-12-20-10-9-18-6-5-13-21(15-2,16-3)17-4/h5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIUTXYABPSKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC[Si](OC)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxytriethyleneoxypropyltrimethoxysilane | |

CAS RN |

132388-45-5 |

Source

|

| Record name | Methoxytriethyleneoxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.